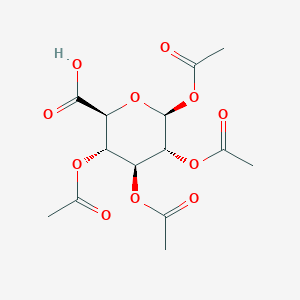

1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid

Description

BenchChem offers high-quality 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O11/c1-5(15)21-9-10(22-6(2)16)12(23-7(3)17)14(24-8(4)18)25-11(9)13(19)20/h9-12,14H,1-4H3,(H,19,20)/t9-,10-,11-,12+,14+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWVABAZBHDMEY-ZXPJVPCYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid: Properties and Applications

For researchers, scientists, and professionals in drug development, understanding the chemical characteristics of key intermediates is paramount. This guide provides a detailed overview of the chemical properties, synthesis, and applications of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid and its derivatives, with a focus on its role in glycosylation reactions.

Core Chemical and Physical Properties

1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid is a derivative of D-glucuronic acid, a sugar acid formed by the oxidation of the C-6 hydroxyl group of glucose. The acetylation of the hydroxyl groups enhances its solubility in organic solvents and makes it a versatile building block in organic synthesis, particularly for the formation of glucuronides. Glucuronidation is a major pathway in drug metabolism, where the addition of a glucuronic acid moiety to a drug molecule increases its water solubility and facilitates its excretion from the body.

The methyl ester of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid is a commonly used reagent in these synthetic processes.

Table 1: Chemical and Physical Properties of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid and its Methyl Ester

| Property | 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid | 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid Methyl Ester |

| CAS Number | 62133-77-1[1] | 7355-18-2[2][3][4] |

| Molecular Formula | C₁₄H₁₈O₁₁[1][5] | C₁₅H₂₀O₁₁[3][4][6] |

| Molecular Weight | 362.29 g/mol [1][5] | 376.31 g/mol [2][4][6] |

| Appearance | - | White to off-white powder[2] |

| Melting Point | - | 175-177 °C[3], 177.0 to 181.0 °C, 179 °C[7] |

| Solubility | - | Easily soluble in acetonitrile and hot butanone[2]. Soluble in dichloromethane and ethyl acetate.[3] |

| Specific Rotation [α]D | - | +6.0° to +11.0° (c=1, CHCl₃)[2], +7.0° to +9.0° (c=1, CHCl₃) |

| Storage | - | Store in a tightly closed container in a cool and dry area.[2] Recommended long-term storage at -20°C.[8] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of glucuronides using methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate as a glycosyl donor.

α-Glucuronidation of (-)-Menthol

This protocol describes the synthesis of (-)-menthyl 2,3,4-tri-O-acetyl-α-D-glucuronide methyl ester.[9]

Materials:

-

Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate (91.5 mg, 0.243 mmol)

-

(-)-Menthol (58.6 mg, 0.376 mmol)

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH) (105.1 mg, 0.375 mmol)

-

Dichloromethane (DCM) (5.0 mL)

-

Ethyl acetate

-

Ice water

-

Silica gel for column chromatography

Procedure:

-

To a solution of methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate and (-)-menthol in dichloromethane, add Tf₂NH at room temperature.

-

Stir the mixture for 2 hours at room temperature.

-

Pour the reaction mixture into ice water and extract with ethyl acetate.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (n-hexane : ethyl acetate = 4 : 1) to yield the desired α-glucuronide.

β-Glucuronidation of (-)-Menthol

This protocol details a method for the selective β-D-glucuronidation of (-)-menthol.[10]

Materials:

-

Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate (52.8 mg, 0.14 mmol)

-

(-)-Menthol (34.7 mg, 0.22 mmol)

-

Trimethylsilyl bis(trifluoromethanesulfonyl)imide (Tf₂NTMS) (15 µL, 0.07 mmol)

-

1,4-Dioxane (3.0 mL)

-

Chloroform

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a solution of methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate and (-)-menthol in 1,4-dioxane, add Tf₂NTMS at room temperature.

-

Stir the reaction mixture for 15 minutes at 60 °C.

-

Extract the mixture with chloroform.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography (n-hexane : ethyl acetate = 4 : 1) to afford the β-glucuronide.

Synthesis and Reaction Pathways

The synthesis of 1,2,3,4-Tetra-O-acetyl-β-D-mannuronic acid, an epimer of the glucuronic acid derivative, provides a relevant example of a synthetic workflow in this area of carbohydrate chemistry.[11] The following diagram illustrates the key steps in such a synthesis, which involves protection, deprotection, and oxidation steps.

Caption: Synthesis of 1,2,3,4-Tetra-O-acetyl-β-D-mannuronic Acid.

A crucial application of 1,2,3,4-tetra-O-acetyl-β-D-glucuronic acid methyl ester is its use as a glycosyl donor in the synthesis of glucuronides. The stereochemical outcome of the glycosylation reaction (α or β) can be controlled by the choice of activator and solvent.

Caption: Stereoselective Glucuronidation Pathways.

Applications in Research and Development

1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid and its derivatives are invaluable reagents in glycobiology and medicinal chemistry.[12] They are instrumental in the synthesis of drug metabolites for pharmacological and toxicological studies. Furthermore, these compounds have been utilized in the development of water-soluble prodrugs, for instance, in creating glucuronide derivatives of the anticancer drug camptothecin.[13] The ability to selectively synthesize α- or β-glucuronides is critical, as the biological activity and metabolic fate of a glycoside are often dependent on the anomeric configuration.

References

- 1. scbt.com [scbt.com]

- 2. 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid methyl ester [deyerchem.com]

- 3. cdn.usbio.net [cdn.usbio.net]

- 4. Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate =98 GC 7355-18-2 [sigmaaldrich.com]

- 5. 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid | C14H18O11 | CID 11337399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 1,2,3,4-Tetra-O-acetyl-β-D-glucuronide methyl ester | 7355-18-2 | MT06631 [biosynth.com]

- 8. cdn.usbio.net [cdn.usbio.net]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. goldbio.com [goldbio.com]

Elucidation of the Structure of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid, a key biochemical reagent in the field of glycobiology and a derivative of the common drug metabolite, glucuronic acid.[1][2] This document outlines the spectroscopic data, experimental protocols for its characterization, and the logical workflow for its structural determination.

Chemical Structure and Properties

1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid is a derivative of D-glucuronic acid in which the hydroxyl groups at positions 1, 2, 3, and 4 are acetylated. The anomeric proton is in the beta configuration.

Molecular Formula: C₁₄H₁₈O₁₁[3][4]

Molecular Weight: 362.29 g/mol [3][4]

Spectroscopic Data for Structural Confirmation

The structural confirmation of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid relies on a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key ¹H-¹H Couplings (J, Hz) |

| 1 | 5.70 (d) | 91.7 | J = 8.4 Hz (H1-H2) |

| 2 | 5.07 (dd) | 70.4 | J = 8.4 Hz (H2-H1), J = 9.7 Hz (H2-H3) |

| 3 | 5.27 (t) | 72.6 | J = 9.7 Hz (H3-H2, H3-H4) |

| 4 | 5.07 (t) | 68.2 | J = 9.7 Hz (H4-H3, H4-H5) |

| 5 | 3.62 (ddd) | 77.6 | J = 9.7 Hz (H5-H4), J = 4.2 Hz (H5-H6a), J = 2.3 Hz (H5-H6b) |

| 6 | - | 169.1 (C=O) | - |

| Acetyl CH₃ | 2.08, 2.03, 2.00, 1.99 (s) | 20.8, 20.6 | - |

| Acetyl C=O | - | 170.3, 170.1, 169.3 | - |

Note: Data is compiled from literature and may vary slightly based on solvent and instrument frequency. The provided data is for the acid form in CDCl₃.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a common technique for this type of compound.

Table 2: Mass Spectrometry Data for 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid

| Ion | m/z (observed) | Interpretation |

| [M+Na]⁺ | 371.2 | Sodium adduct of the molecule |

| [M+K]⁺ | 387.1 | Potassium adduct of the molecule |

Note: Data obtained via Electrospray Ionization-Time of Flight (ESI-TOF) mass spectrometry.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid.

Synthesis of 1,2,3,4-Tetra-O-acetyl-β-D-mannuronic Acid (as a representative protocol)

While the direct synthesis of the title compound can be achieved through various methods, a representative protocol for a similar acetylated uronic acid is presented below. This can be adapted for the synthesis of the glucuronic acid derivative.

-

Protection of the primary alcohol: D-mannose is first treated to regioselectively protect the C-6 hydroxyl group, for instance, by tritylation.

-

Per-acetylation: The remaining hydroxyl groups are then acetylated using a standard acetylating agent like acetic anhydride in the presence of a catalyst.

-

Deprotection of the primary alcohol: The protecting group at C-6 is selectively removed.

-

Oxidation: The primary alcohol at C-6 is oxidized to a carboxylic acid using a suitable oxidizing agent such as TEMPO/BAIB.[6]

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O).

-

Data Acquisition: Record ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7][8]

-

Data Referencing: Reference the spectra to the residual solvent signal.[7][8]

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10⁻⁴ M) in a suitable solvent mixture such as acetonitrile/methanol.[9]

-

Ionization: Introduce the sample solution into an electrospray ionization (ESI) source.

-

Analysis: Acquire mass spectra using a time-of-flight (TOF) or other high-resolution mass analyzer.[7][9]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for structure elucidation and a representative signaling pathway where glucuronidation is a key step.

Caption: Workflow for the synthesis, purification, and structural elucidation of the target compound.

Caption: Simplified signaling pathway of drug metabolism highlighting the role of glucuronidation.

References

- 1. 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid | Vitaceae [vitaceae.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid | C14H18O11 | CID 11337399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase | Université de Liège [popups.uliege.be]

In-depth Technical Guide: The Elusive Molecular Structure of C14H18O11

Researchers, scientists, and drug development professionals delving into novel molecular architectures will find the pursuit of compounds with the specific molecular formula C14H18O11 to be a challenging endeavor. Extensive searches of prominent chemical databases, including PubChem and the Chemical Abstracts Service (CAS) Registry, have not yielded a readily identifiable, named compound corresponding to this exact formula. This suggests that C14H18O11 may represent a novel, yet-to-be-characterized natural product, a transient synthetic intermediate, or a rare derivative of a more complex molecule.

This guide addresses the current landscape of information regarding the potential molecular structure and conformation of a compound with the formula C14H18O11. Given the absence of a specific identified compound, this paper will focus on the theoretical possibilities and the experimental and computational methodologies that would be essential for its characterization were it to be isolated or synthesized.

Theoretical Structural Possibilities

The molecular formula C14H18O11 indicates a high degree of oxygenation and a relatively low hydrogen-to-carbon ratio, suggesting the presence of multiple rings, double bonds, and a variety of oxygen-containing functional groups. Potential structural motifs could include:

-

Polysaccharide Derivatives: The high oxygen content is characteristic of carbohydrates. The formula could correspond to a disaccharide or a heavily modified monosaccharide.

-

Polyketides: These natural products are known for their diverse and often complex oxygenated structures.

-

Terpenoid Derivatives: Highly oxidized terpenoids could potentially match this molecular formula.

-

Aromatic Compounds: The presence of a benzene ring with multiple hydroxyl, ether, or carboxylic acid functional groups is another possibility.

Methodologies for Structural Elucidation and Conformational Analysis

Should a compound with the molecular formula C14H18O11 be isolated or synthesized, a combination of spectroscopic and computational techniques would be required for its complete characterization.

Spectroscopic Techniques

A summary of key spectroscopic data that would be essential for structure determination is presented in Table 1.

| Spectroscopic Technique | Information Yielded |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight determination to confirm the elemental composition of C14H18O11. Fragmentation patterns can provide clues about the connectivity of atoms. |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework, including the chemical environment of each proton and carbon atom, their connectivity, and stereochemical relationships. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes correlations between protons and carbons, allowing for the assembly of molecular fragments and the determination of the complete covalent structure. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Can indicate the presence of conjugated systems, such as aromatic rings or polyenes. |

| X-ray Crystallography | If a suitable crystal can be obtained, this technique provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and absolute stereochemistry. |

Experimental Protocols

A generalized workflow for the structural elucidation of a novel compound is outlined below.

A Comprehensive Technical Guide to the Synthesis and Characterization of Tetra-O-acetyl-beta-D-glucuronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, and characterization of tetra-O-acetyl-beta-D-glucuronic acid, a key intermediate in the synthesis of various biologically significant glucuronides. This document details established synthetic methodologies, comprehensive characterization data, and the biological relevance of D-glucuronic acid and its derivatives.

Introduction

Tetra-O-acetyl-beta-D-glucuronic acid is a protected form of D-glucuronic acid, a crucial carbohydrate involved in a major metabolic pathway known as glucuronidation. In this process, a wide array of endogenous and exogenous substances, including drugs, toxins, and hormones, are conjugated with glucuronic acid to increase their water solubility and facilitate their excretion from the body[1]. The acetyl protecting groups on the hydroxyl functionalities of glucuronic acid render it soluble in organic solvents and allow for selective chemical transformations, making it a valuable building block in synthetic organic chemistry, particularly for the preparation of drug metabolites and glycoside-based therapeutics.

This guide outlines two primary synthetic routes to tetra-O-acetyl-beta-D-glucuronic acid and provides detailed characterization data to aid researchers in its preparation and identification.

Synthesis Methodologies

There are two principal routes for the synthesis of tetra-O-acetyl-beta-D-glucuronic acid:

-

Route A: Synthesis via the methyl ester intermediate, starting from D-glucuronolactone.

-

Route B: Direct acetylation of D-glucuronic acid.

Experimental Protocols

This two-step procedure involves the initial synthesis of the methyl ester of tetra-O-acetyl-β-D-glucuronic acid, followed by the selective hydrolysis of the methyl ester.

Step 1: Synthesis of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate

This procedure is adapted from a reliable method for the preparation of the methyl ester intermediate.

-

Materials:

-

D-Glucuronolactone

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Acetic anhydride

-

Anhydrous sodium acetate (NaOAc)

-

Ethyl acetate (EtOAc)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol (EtOH)

-

-

Procedure:

-

Under an inert atmosphere, a flask is charged with methanol and a catalytic amount of sodium hydroxide. The mixture is stirred until the sodium hydroxide is completely dissolved.

-

The solution is cooled to 0°C, and D-glucuronolactone is added portion-wise while maintaining the temperature at 0°C.

-

After the addition is complete, the reaction is stirred for an additional 30 minutes at 0°C.

-

The solvent is removed under reduced pressure to yield a foam, which is then dried under vacuum.

-

To the flask containing the foam, acetic anhydride and anhydrous sodium acetate are added.

-

The mixture is heated to 90°C for 1.5 hours under a nitrogen atmosphere.

-

After cooling, the reaction mixture is diluted with ethyl acetate and filtered.

-

The filtrate is washed with a saturated aqueous solution of sodium bicarbonate, then with water, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The resulting residue is recrystallized from ethanol to yield methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate as a solid.

-

Step 2: Hydrolysis of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate

This step involves the selective cleavage of the methyl ester to afford the desired carboxylic acid.

-

Materials:

-

Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Water

-

Dowex 50WX8 resin (or other acidic resin)

-

-

Procedure:

-

A solution of potassium hydroxide in a mixture of water and methanol is prepared and cooled to 0°C.

-

The protected methyl glucuronide is added to the cooled solution.

-

The reaction mixture is stirred at 0°C for a period of 3 to 6 days, with the progress of the reaction monitored by thin-layer chromatography.

-

Upon completion, the solvents are removed under vacuum.

-

The solid residue is dissolved in water and neutralized using an acidic ion-exchange resin (e.g., Dowex 50WX8).

-

The resin is filtered off, and the filtrate is lyophilized to yield tetra-O-acetyl-beta-D-glucuronic acid.

-

This method allows for the direct preparation of the target compound from D-glucuronic acid.

-

Materials:

-

D-Glucuronic acid

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Water

-

-

Procedure:

-

Glucuronic acid is added to a stirred solution of acetic anhydride containing a catalytic amount of concentrated sulfuric acid.

-

The reaction temperature is allowed to rise and is maintained for approximately one hour with stirring.

-

The reaction mixture is then cooled to room temperature.

-

Water is added to the stirred solution, which leads to the crystallization of the product.

-

The crystals of 1,2,3,4-tetra-O-acetyl-β-D-glucuronic acid monohydrate are collected by filtration and washed with water.

-

Characterization Data

The following tables summarize the key characterization data for tetra-O-acetyl-beta-D-glucuronic acid and its methyl ester intermediate.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Tetra-O-acetyl-beta-D-glucuronic acid monohydrate | C₁₄H₁₈O₁₁·H₂O | 380.30 | 116-119[2] |

| Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate | C₁₅H₂₀O₁₁ | 376.31 | 175-177[3] |

Table 2: Spectroscopic Data for Tetra-O-acetyl-beta-D-glucuronic acid monohydrate

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 1.99 (s, 3H, Me), 2.01 (s, 3H, Me), 2.03 (s, 3H, Me), 2.07 (s, 3H, Me), 4.62 (d, 1H, J = 9.16 Hz, H6), 5.11 (dd, 1H, J = 6.8 and 8.5 Hz, H2), 5.25 (t, 1H, J = 8.5 Hz, H3), 5.41 (t, 1H, J = 8.5 Hz, H4), 5.83 (d, 1H, J = 6.8 Hz, H1)[2] |

| ¹³C NMR (CDCl₃) | δ (ppm): 20.5, 20.8, 68.9, 70.2, 72.0, 73.1, 97.4, 166.4, 168.8, 169.2, 169.3, 169.9[2] |

| IR (KBr, cm⁻¹) | 3608–3401, 1761, 1747, 1618[2] |

| Mass Spec. (ES+) | m/z 385.2 [M+Na]⁺, 401.1 [M+K]⁺[2] |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of tetra-O-acetyl-beta-D-glucuronic acid via the methyl ester intermediate (Route A).

Caption: Synthetic pathway from D-glucuronolactone to the target acid.

Biological Role of Glucuronidation

The diagram below provides a conceptual overview of the role of glucuronidation in the metabolism and detoxification of xenobiotics and endogenous compounds.

Caption: The role of glucuronidation in cellular detoxification.

Conclusion

This technical guide has provided detailed methodologies for the synthesis of tetra-O-acetyl-beta-D-glucuronic acid, a pivotal compound for researchers in glycobiology and drug development. The comprehensive characterization data and visual representations of the synthetic workflow and biological context are intended to facilitate its practical application in the laboratory. The synthesis of this protected form of D-glucuronic acid is a critical first step in the development of various glucuronide-based molecules for therapeutic and diagnostic purposes.

References

The Pivotal Role of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid in Modern Glycobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of glycobiology, the precise synthesis of complex carbohydrates and glycoconjugates is paramount for advancing our understanding of biological processes and for the development of novel therapeutics. Among the arsenal of tools available to the modern chemist, 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid and its methyl ester derivative have emerged as indispensable building blocks. This technical guide provides an in-depth exploration of the role of this versatile reagent, offering detailed experimental protocols, quantitative data, and logical workflows to empower researchers in their scientific endeavors.

Introduction to 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid

1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid is a protected form of D-glucuronic acid, a critical carbohydrate component of many biologically important molecules, including glycosaminoglycans and various metabolites. The acetyl protecting groups enhance its stability and solubility in organic solvents, making it an ideal precursor for a range of chemical transformations.[1] Its primary application lies in its role as a glycosyl donor in the synthesis of glucuronides, which are crucial for processes such as drug metabolism and detoxification.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid and its commonly used methyl ester is essential for its effective application in synthesis.

| Property | 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid | Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate |

| Molecular Formula | C₁₄H₁₈O₁₁[3] | C₁₅H₂₀O₁₁ |

| Molecular Weight | 362.29 g/mol [3] | 376.31 g/mol |

| Appearance | White solid | Powder |

| Melting Point | Not specified | 175-177 °C[4] |

| Optical Activity [α]D | Not specified | +8.1° to +9.5° (c=1 in Chloroform) |

| Solubility | Not specified | Dichloromethane, Ethyl acetate[4] |

| Storage | Not specified | 2-8°C |

Core Application: A Versatile Glycosyl Donor in Glucuronide Synthesis

The primary utility of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid and its methyl ester lies in their function as glycosyl donors for the formation of glucuronide linkages. This is particularly significant in the synthesis of drug metabolites and prodrugs, where glucuronidation plays a key role in increasing the water solubility of compounds, facilitating their excretion.

Synthesis of α-Glucuronides

A notable application is the facile synthesis of α-glucuronides. The use of methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate in the presence of a suitable activator allows for the stereoselective formation of the α-anomer, a configuration that can be challenging to achieve through other methods.[2]

Quantitative Data on α-Glucuronidation Reactions

The following table summarizes the reaction conditions and yields for the synthesis of various terpenyl 2,3,4-tri-O-acetyl-α-D-glucuronide methyl esters using methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate as the glycosyl donor.[2]

| Acceptor Alcohol | Activator | Solvent | Reaction Time (h) | Yield (%) |

| (-)-Menthol | Tf₂NH | DCM | 2 | 50 |

| β-Cholestanol | Tf₂NH | DCM | 3 | 70 |

| 1-Adamantanol | Tf₂NH | DCM | 1 | 56 |

| 2-Adamantanol | Tf₂NH | DCM | 1.5 | 55 |

Application in Drug Development: The Prodrug Approach

A significant application of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid is in the development of glucuronide prodrugs. This strategy involves attaching a glucuronic acid moiety to a pharmacologically active compound. The resulting prodrug is often inactive and has improved pharmacokinetic properties, such as increased water solubility. Upon administration, the prodrug can be selectively cleaved by the enzyme β-glucuronidase, which is often present at elevated levels in specific tissues, such as tumor microenvironments, to release the active drug.[1][5]

Experimental Protocols

The following are detailed methodologies for key experiments involving 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid derivatives.

Protocol 1: Synthesis of (-)-Menthyl 2,3,4-tri-O-acetyl-α-D-glucuronide methyl ester[2]

Materials:

-

Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate (91.5 mg, 0.243 mmol)

-

(-)-Menthol (58.6 mg, 0.376 mmol)

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH) (105.1 mg, 0.375 mmol)

-

Dichloromethane (DCM) (5.0 mL)

-

Ethyl acetate

-

Ice water

-

Silica gel for column chromatography

-

n-hexane

Procedure:

-

To a solution of methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate and (-)-menthol in DCM, add Tf₂NH at room temperature.

-

Stir the mixture for 2 hours at room temperature.

-

Pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the residue by silica gel column chromatography using a gradient of n-hexane and ethyl acetate (e.g., 4:1) to afford the desired α-glucuronide.

Protocol 2: General Procedure for Deprotection of Acetyl Groups

Materials:

-

Protected glucuronide

-

Sodium methoxide (catalytic amount)

-

Anhydrous methanol

-

Amberlite IR-120 (H⁺) resin

Procedure:

-

Dissolve the acetylated glucuronide in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide and stir the mixture at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Neutralize the reaction mixture with Amberlite IR-120 (H⁺) resin.

-

Filter the resin and concentrate the filtrate under reduced pressure to obtain the deprotected glucuronide.

Spectroscopic Characterization

The structural elucidation of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid and its derivatives relies heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The proton NMR spectrum of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid shows characteristic signals for the acetyl methyl protons around δ 1.99-2.08 ppm. The anomeric proton (H-1) typically appears as a doublet around δ 5.70 ppm.[6]

-

¹³C NMR (CDCl₃): The carbon NMR spectrum displays signals for the carbonyl carbons of the acetyl groups in the region of δ 169-171 ppm and the anomeric carbon (C-1) around δ 91.7 ppm.[6]

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): ESI-MS is a soft ionization technique commonly used to determine the molecular weight of these compounds. For 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid, common adducts observed are [M+Na]⁺ and [M+K]⁺.[6]

Infrared (IR) Spectroscopy

-

IR (KBr): The IR spectrum shows strong absorption bands corresponding to the C=O stretching of the acetyl groups (around 1749 cm⁻¹) and the carboxylic acid (around 1761 cm⁻¹), as well as C-O stretching frequencies.[6]

Conclusion

1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid and its methyl ester are powerful and versatile tools in the field of glycobiology and medicinal chemistry. Their utility as glycosyl donors for the stereoselective synthesis of glucuronides, coupled with their crucial role in the development of targeted prodrug therapies, underscores their importance. The detailed protocols and data presented in this guide are intended to facilitate the work of researchers in harnessing the full potential of this valuable chemical entity for the advancement of science and medicine.

References

An In-depth Technical Guide to 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid as a Biochemical Reagent

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid and its methyl ester derivative, pivotal reagents in the fields of glycobiology and pharmaceutical sciences. This document details their chemical properties, synthesis, and applications, with a focus on their role in the synthesis of complex glycans and the development of innovative prodrug therapies.

Core Chemical and Physical Properties

1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid is a protected form of D-glucuronic acid, a key component of many polysaccharides and a crucial molecule in the metabolic process of glucuronidation.[1][2] The acetyl groups serve as protecting groups for the hydroxyl moieties, enhancing the compound's stability and solubility in organic solvents, which is advantageous for various chemical syntheses.[3] Its methyl ester derivative is also widely used as a precursor in glycosylation reactions.[4]

A summary of the key physicochemical properties for both the acid and its methyl ester is provided below for easy reference and comparison.

Table 1: Physicochemical Properties of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O₁₁ | [5][6] |

| Molecular Weight | 362.29 g/mol | [5][6] |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylic acid | [5] |

| CAS Number | 62133-77-1 | [6] |

| Computed XLogP3 | -0.6 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 11 | [5] |

| Rotatable Bond Count | 5 | [5] |

| Exact Mass | 362.08491139 Da | [5] |

| Topological Polar Surface Area | 152 Ų | [5] |

Table 2: Physicochemical Properties of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid Methyl Ester

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₁₁ | [7][8] |

| Molecular Weight | 376.31 g/mol | [8] |

| CAS Number | 7355-18-2 | [7][8] |

| Melting Point | 175-177 °C | [7] |

| Optical Activity ([α]20/D) | 8.1 to 9.5 ° (c = 1% in chloroform) | [8] |

| Assay | ≥98% (GC) | [8] |

| Form | Powder | [8] |

| Solubility | Dichloromethane, Ethyl acetate | [7] |

| Storage Temperature | 2-8°C (short-term at room temperature is acceptable) | [7][8] |

Synthesis and Key Reactions

The acetylated glucuronic acid derivatives are crucial starting materials for the synthesis of various biologically significant molecules. The following sections detail the synthesis of the methyl ester and its subsequent use in glycosylation reactions, as well as the deprotection to yield the free glucuronic acid moiety.

Experimental Protocol: Synthesis of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate

This protocol is adapted from a procedure that provides an economic and reliable method for the synthesis of the methyl ester from D-glucuronolactone.[9]

Materials:

-

D-Glucuronolactone

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Acetic anhydride (Ac₂O)

-

Sodium acetate (NaOAc)

-

250-mL three-necked round-bottomed flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Nitrogen line

Procedure:

-

Equip a 250-mL three-necked round-bottomed flask with a magnetic stirrer, thermometer, and a connection to a nitrogen line.

-

Add methanol to the flask and cool the solution in an ice bath.

-

Slowly add ground sodium hydroxide to the stirred methanol solution.

-

Add D-glucuronolactone in portions to the solution over a period of 20-30 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Neutralize the reaction mixture with an appropriate acid (e.g., acetic acid).

-

Concentrate the solution under reduced pressure to obtain the crude methyl glucopyranosiduronate.

-

To the crude product, add acetic anhydride and sodium acetate.

-

Heat the mixture with stirring to facilitate the acetylation of the hydroxyl groups.

-

Monitor the reaction by TLC until completion.

-

After cooling, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the residue by silica gel column chromatography to yield methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate.

Application in Glycosylation Reactions

Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate is a versatile glycosyl donor for the synthesis of α-glucuronides, which are components of some biologically active oligosaccharides.[4]

Experimental Protocol: Facile α-Glucuronidation

The following is a general procedure for the synthesis of α-glucuronides using methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate as the donor.[10]

Materials:

-

Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate (glycosyl donor)

-

Alcohol acceptor (e.g., (-)-menthol, 1-adamantanol, β-cholestanol)

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH) (activator)

-

Dichloromethane (DCM), anhydrous

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a solution of methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate (1.0 eq) and the alcohol acceptor (1.5-2.0 eq) in anhydrous DCM at room temperature, add Tf₂NH (1.5-2.0 eq).

-

Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by TLC.

-

Upon completion, quench the reaction by pouring the mixture into ice water.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the desired α-glucuronide.

Deprotection of Acetyl Groups

The removal of the acetyl protecting groups is a critical step to unveil the final glucuronide product. The Zemplén de-O-acetylation is a widely used method for this purpose.[11]

Experimental Protocol: Zemplén De-O-acetylation

Materials:

-

O-acetylated glucuronide

-

Methanol (MeOH), anhydrous

-

Sodium methoxide (NaOMe) solution in MeOH (e.g., 1 M or 28%)

-

Ion-exchange resin (H⁺ form)

-

Argon or Nitrogen for inert atmosphere

Procedure:

-

Dissolve the O-acetylated compound in anhydrous MeOH under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add a catalytic amount of NaOMe solution dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.

-

Add H⁺ form ion-exchange resin to the reaction mixture and stir until the pH becomes neutral.

-

Filter off the resin and wash it with MeOH.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

If necessary, purify the residue by silica gel column chromatography to obtain the deprotected product.

Applications in Drug Development

A significant application of acetylated glucuronic acid derivatives is in the synthesis of glucuronide prodrugs.[3] This strategy is particularly relevant in oncology for targeted drug delivery.[4] Glucuronide prodrugs are designed to be inactive until they are cleaved by the enzyme β-glucuronidase, which is found in high concentrations in the microenvironment of some tumors.[3][12]

Workflow for Glucuronide Prodrug Synthesis and Activation

The following diagram illustrates the general workflow for the synthesis of a glucuronide prodrug using an acetylated glucuronic acid precursor and its subsequent activation in a tumor microenvironment.

Caption: Workflow for glucuronide prodrug synthesis and targeted activation.

This approach has been successfully applied in the development of water-soluble glucuronide derivatives of camptothecin for cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy (ADEPT).[3][4][8]

Role in Glycobiology Research

In the field of glycobiology, 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid and its derivatives are indispensable tools for the synthesis of complex oligosaccharides and glycoconjugates.[1][2] These molecules are essential for studying protein-glycan interactions, the structure and function of glycosaminoglycans, and the role of carbohydrates in various biological processes.[1]

General Workflow for Oligosaccharide Synthesis

The diagram below outlines a simplified, logical workflow for the use of acetylated glucuronic acid in the synthesis of a disaccharide, a fundamental step in building more complex oligosaccharides.

Caption: Workflow for disaccharide synthesis using an activated glucuronic acid donor.

Conclusion

1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid and its methyl ester are highly valuable and versatile reagents. Their utility spans from fundamental glycobiology research, enabling the synthesis of complex carbohydrate structures, to advanced pharmaceutical applications, particularly in the design of targeted cancer therapies. The experimental protocols and workflows detailed in this guide aim to provide researchers and drug development professionals with a solid foundation for the effective use of these important biochemical tools.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid | Amrita Therapeutics [amritatherapeutics.com]

- 3. Design and synthesis of water-soluble glucuronide derivatives of camptothecin for cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy (ADEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. goldbio.com [goldbio.com]

- 5. 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid | C14H18O11 | CID 11337399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. cdn.usbio.net [cdn.usbio.net]

- 8. Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate =98 GC 7355-18-2 [sigmaaldrich.com]

- 9. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. The liberation of glucuronic acid from conjugated glucuronides by β-glucuronidase - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the reactivity of acetylated glucuronic acid donors

An In-depth Technical Guide to the Reactivity of Acetylated Glucuronic Acid Donors

Introduction

Glucuronic acid, a key carbohydrate, plays a vital role in numerous biological processes. It is a fundamental component of glycosaminoglycans (GAGs) like heparin and chondroitin sulfate and is crucial for detoxification pathways where the body conjugates it to drugs, metabolites, and other xenobiotics to increase their water solubility and facilitate excretion.[1][2][3] In the realm of synthetic chemistry, the creation of these glucuronide conjugates and complex oligosaccharides relies on the use of glucuronic acid donors to form O-glycosidic bonds.[4][5]

However, the synthesis of uronic acid glycosides is particularly challenging.[4] The primary difficulty stems from the presence of an electron-withdrawing carboxylic acid group at the C-5 position, which significantly decreases the reactivity of the anomeric (C-1) center.[4][5] This guide focuses specifically on acetylated glucuronic acid donors, providing a detailed examination of the factors governing their reactivity, supported by quantitative data and experimental methodologies.

The reactivity of glycosyl donors is often described by the "armed-disarmed" principle.[6][7] "Armed" donors possess electron-donating protecting groups (e.g., benzyl ethers), which enhance reactivity. Conversely, "disarmed" donors contain electron-withdrawing groups.[6][7] Acetyl groups are strongly electron-withdrawing, placing acetylated glucuronic acid donors firmly in the "disarmed" category, signifying their inherently lower reactivity.[6][7]

Core Factors Influencing Reactivity

Achieving successful glycosylation with acetylated glucuronic acid donors requires a nuanced understanding of the interplay between the donor's structure, the acceptor's properties, and the reaction conditions.

-

Protecting Groups: The acetyl groups at various hydroxyl positions "disarm" the donor by reducing electron density at the anomeric center. This effect destabilizes the crucial oxocarbenium ion intermediate required for glycosylation, thus demanding more forceful activation conditions.[6][7] A critical feature of acetylated donors is the participation of the C-2 acetyl group in the reaction mechanism. This "neighboring group participation" typically proceeds through a cyclic acetoxonium ion intermediate, which blocks one face of the molecule, guiding the glycosyl acceptor to attack from the opposite face. This reliably leads to the formation of 1,2-trans-glycosides, which in the case of glucuronic acid, are the β-anomers.[4][8]

-

Leaving Group: The nature of the leaving group at the anomeric center is paramount. Common leaving groups for glucuronic acid donors include halides (e.g., bromides for Koenigs-Knorr reactions), trichloroacetimidates, and thioglycosides.[4][5][9][10][11] While bromide donors can provide moderate yields, trichloroacetimidate donors are often highly effective and can lead to excellent yields under the right conditions.[4]

-

Promoter/Activator: A Lewis acid promoter is required to activate the donor by facilitating the departure of the leaving group. The choice of promoter is critical and must be tailored to the specific donor-acceptor pair.[4] Common promoters include silver triflate, boron trifluoride etherate (BF₃·Et₂O), and trimethylsilyl trifluoromethanesulfonate (TMSOTf).[4][6] For sluggish reactions, which are common with disarmed donors, one might need to increase the equivalents of the promoter or switch to a more potent activator.[6]

-

Glycosyl Acceptor: The nucleophilicity of the alcohol acceptor also plays a significant role. Sterically hindered or electronically deactivated acceptors present a greater challenge and may require more forcing conditions, such as higher temperatures or increased equivalents of the acceptor, to achieve reasonable yields.[6]

-

Reaction Conditions: Solvent and temperature are key parameters. The polarity of the solvent can influence the reaction pathway.[6] Temperature control is crucial; for instance, conducting a reaction at 0°C versus room temperature can significantly impact the yield and the formation of by-products like orthoesters.[4][5] While cautiously increasing the temperature can improve the rate of slow reactions, it also risks decomposition and side reactions.[6]

dot

Caption: Logical relationship of factors influencing glycosylation outcomes.

Data Presentation: Reactivity and Yields

The following table summarizes quantitative data from various studies on the glycosylation of acetylated glucuronic acid donors, highlighting the impact of different reaction components on the final yield.

| Donor Type | Acceptor | Promoter / Catalyst | Conditions | Yield (%) | Anomeric Ratio (α:β) | Reference |

| Acetylated Bromide | Phenolic Acceptor (12) | Silver Triflate | CH₂Cl₂, 0°C | 40% | 1:3 | [4] |

| 1-O-Acetyl Derivative | Acceptor (17) | BF₃·Et₂O | - | 67% | Not Specified | [4] |

| Acetylated Bromide | 3-O-acetylated Morphine | ZnBr₂ | - | 63% | α-anomer only | [5][8] |

| Acetylated Bromide | Benzyl Salicylate | - (Koenigs-Knorr) | - | 61% | Not Specified | [8] |

| Acetylated Imidate | Silylated Resveratrol | - | - | 71% | Not Specified | [4] |

| Acetyl Trifluoroacetimidate | 4-O-hexanoyl-daidzein | BF₃·Et₂O (0.2 equiv) | CH₂Cl₂, RT | 81% | β-anomer only | [8] |

| Acetyl Trifluoroacetimidate | Glycitein derivative | BF₃·Et₂O (0.2 equiv) | CH₂Cl₂, RT | 78% | β-anomer only | [8] |

Experimental Protocols

Detailed methodologies are essential for reproducibility. Below are generalized protocols for common glycosylation reactions involving acetylated glucuronic acid donors.

Protocol 1: General Glycosylation Using a Bromide Donor (Koenigs-Knorr Type)

This protocol describes a typical procedure for using an acetylated glucuronyl bromide donor.

-

Preparation:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and allow it to cool under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add the glycosyl acceptor (1.2–1.5 equivalents) and freshly activated 4Å molecular sieves to the flask.

-

Dissolve these components in a suitable anhydrous solvent (e.g., dichloromethane, CH₂Cl₂).

-

In a separate flask, dissolve the acetylated glucuronyl bromide donor (1.0 equivalent) in the anhydrous solvent.

-

-

Reaction:

-

Cool the acceptor solution to the desired temperature (e.g., 0 °C).

-

Add the promoter (e.g., silver triflate, 1.5–2.0 equivalents) to the acceptor solution and stir for 15 minutes.

-

Slowly add the donor solution to the acceptor/promoter mixture via a syringe or cannula.

-

Protect the reaction from light (e.g., by wrapping the flask in aluminum foil), especially when using light-sensitive promoters like silver salts.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench it by adding a suitable reagent (e.g., triethylamine or pyridine).

-

Filter the mixture through a pad of Celite to remove molecular sieves and precipitated salts, washing with the reaction solvent.

-

Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired glucuronide.

-

dot

Caption: A typical experimental workflow for glycosylation reactions.

Protocol 2: Glycosylation Using a Trichloroacetimidate Donor

This method is often higher yielding and uses a catalytic amount of a Lewis acid promoter.

-

Preparation:

-

Follow the same flask preparation procedure as in Protocol 1.

-

Add the acetylated glucuronyl trichloroacetimidate donor (1.0 equivalent), the glycosyl acceptor (1.2–1.5 equivalents), and activated 4Å molecular sieves to the flask.

-

Add anhydrous dichloromethane (DCM) to dissolve the reagents.

-

-

Reaction:

-

Cool the reaction mixture to the desired starting temperature (e.g., -40 °C).

-

Slowly add the Lewis acid promoter (e.g., TMSOTf, 0.1–0.3 equivalents, or BF₃·Et₂O, 1.5–3.0 equivalents) dropwise to the stirred solution.[6]

-

Allow the reaction to warm slowly to a specified temperature (e.g., 0 °C or room temperature) while monitoring its progress by TLC.

-

-

Work-up and Purification:

-

Follow the same quenching, work-up, and purification steps as outlined in Protocol 1.

-

Mechanistic Visualization: Neighboring Group Participation

The stereochemical outcome of glycosylation with C-2 acetylated donors is typically governed by neighboring group participation. The C-2 acetyl group attacks the anomeric center intramolecularly upon activation, forming a stable five-membered acetoxonium ion intermediate. This intermediate effectively shields the α-face of the glucuronic acid ring, forcing the incoming nucleophile (the acceptor alcohol) to attack from the β-face, resulting in the exclusive or predominant formation of the β-glycoside (a 1,2-trans product).

dot

Caption: Mechanism of C-2 acetyl neighboring group participation.

Conclusion

Acetylated glucuronic acid donors are classified as "disarmed" glycosylating agents due to the electron-withdrawing nature of the acetyl protecting groups and the C-5 carboxylate function.[6] While this inherent lack of reactivity presents a synthetic challenge, it can be effectively overcome through the careful selection of leaving groups, powerful promoters, and optimized reaction conditions. A key advantage of these donors is the high β-stereoselectivity achieved through neighboring group participation by the C-2 acetyl group. Ultimately, successful synthesis hinges on the strategic optimization of the reaction for each unique donor-acceptor pair, a process that requires a thorough understanding of the principles outlined in this guide.[4]

References

- 1. Tools for Mammalian Glycoscience Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Exploring and exploiting the reactivity of glucuronic acid donors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to beta-D-Glucopyranuronic Acid Tetraacetate: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and applications of beta-D-Glucopyranuronic acid tetraacetate. This compound is a key intermediate in the synthesis of various glycosides and plays a significant role in the development of glucuronide prodrugs.

Core Physical and Chemical Properties

Beta-D-Glucopyranuronic acid tetraacetate, also known as 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid, is a derivative of D-glucuronic acid.[1][2] Its fully acetylated form enhances its stability and solubility in organic solvents, making it a versatile reagent in organic synthesis.[3]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of beta-D-Glucopyranuronic acid tetraacetate and its closely related methyl ester derivative for comparison.

Table 1: Physical and Chemical Properties of beta-D-Glucopyranuronic Acid Tetraacetate (CAS: 62133-77-1)

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O₁₁ | [1] |

| Molecular Weight | 362.29 g/mol | [1] |

| Appearance | Solid | [4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Table 2: Physical and Chemical Properties of beta-D-Glucopyranuronic Acid Methyl Ester Tetraacetate (CAS: 7355-18-2)

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₁₁ | |

| Molecular Weight | 376.31 g/mol | |

| Appearance | White to very pale-yellow crystalline powder | |

| Melting Point | 179 °C | [5] |

| Optical Activity | [α]20/D +8.1 to +9.5° (c=1% in chloroform) | |

| Solubility | Soluble in acetonitrile |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of beta-D-Glucopyranuronic acid tetraacetate.

Table 3: Spectral Data for beta-D-Glucopyranuronic Acid Tetraacetate Monohydrate

| Spectrum Type | Key Peaks/Shifts | Source |

| ¹H NMR (250 MHz, CDCl₃) | 1.99 (s, 3H, Me), 2.01 (s, 3H, Me), 2.03 (s, 3H, Me), 2.07 (s, 3H, Me), 4.62 (d, 1H, J = 9.16 Hz, H6), 5.11 (dd, 1H, J = 6.8 and 8.5 Hz, H2), 5.25 (t, 1H, J = 8.5 Hz, H3), 5.41 (t, 1H, J = 8.5 Hz, H4), 5.83 (d, 1H, J = 6.8 Hz, H1) | [6] |

| ¹³C NMR (63 MHz, CDCl₃) | 20.5, 20.8, 68.9, 70.2, 72.0, 73.1, 97.4, 166.4, 168.8, 169.2, 169.3, 169.9 | [6] |

| Infrared (IR) (KBr, cm⁻¹) | 3608–3401, 1761, 1747, 1618 | [6] |

| Mass Spectrometry (MS) (ES+) | 385.2 [100%, M + Na], 401.1 [8%, M + K] | [6] |

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and application of beta-D-Glucopyranuronic acid tetraacetate.

Synthesis of beta-D-Glucopyranuronic Acid Tetraacetate

A common method for the synthesis of this compound involves the acetylation of D-glucuronic acid.

Methodology:

-

Reaction Setup: D-glucuronic acid is added to a stirred solution of acetic anhydride and a catalytic amount of concentrated sulfuric acid.[6]

-

Temperature Control: The reaction temperature is allowed to rise and is maintained for a specified period.[6]

-

Workup: The reaction mixture is cooled, and water is added to quench the excess acetic anhydride. The product crystallizes upon standing.[6]

-

Purification: The crude product can be recrystallized from a suitable solvent system, such as acetone-water, to yield the pure tetraacetate derivative.[6]

Application in Glucuronide Prodrug Synthesis

Beta-D-Glucopyranuronic acid tetraacetate is a valuable precursor in the synthesis of glucuronide prodrugs. These prodrugs are designed to be activated by the enzyme β-glucuronidase, which is found at elevated levels in some tumor microenvironments.[7]

General Glycosylation Methodology:

-

Activation of the Glycosyl Donor: The acetylated glucuronic acid is often converted to a more reactive glycosyl donor, such as a glycosyl bromide. This can be achieved by treating the tetraacetate with a reagent like hydrogen bromide in acetic acid.

-

Glycosylation Reaction: The activated glycosyl donor is then reacted with the drug molecule (the aglycone), which contains a suitable functional group (e.g., a hydroxyl or amine group), in the presence of a promoter, such as silver salts.

-

Deprotection: The acetyl protecting groups on the glucuronic acid moiety are removed to yield the final glucuronide prodrug.

Role in Drug Development and Signaling

Glucuronic acid and its derivatives are integral to the body's detoxification pathways. The process of glucuronidation, catalyzed by UDP-glucuronosyltransferases, conjugates lipophilic compounds with glucuronic acid, increasing their water solubility and facilitating their excretion.[8] This biological pathway is exploited in the design of glucuronide prodrugs.

The underlying principle of glucuronide prodrug therapy is the targeted release of a cytotoxic drug in the tumor microenvironment. Many tumors exhibit higher levels of β-glucuronidase activity compared to normal tissues. This enzyme can cleave the glucuronide moiety from the prodrug, releasing the active, and often more toxic, parent drug directly at the site of action. This targeted activation can potentially reduce systemic toxicity and improve the therapeutic index of anticancer agents.[7]

References

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,2,3,4-Tetra-o-acetyl-beta-d-glucuronic acid - CAS:62133-77-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. 1,2,3,4-Tetra-O-acetyl-β-D-glucuronide methyl ester | 7355-18-2 | MT06631 [biosynth.com]

- 6. scispace.com [scispace.com]

- 7. Design and synthesis of water-soluble glucuronide derivatives of camptothecin for cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy (ADEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

An In-depth Technical Guide to Glucuronidation and its Importance in Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucuronidation is a critical Phase II metabolic process that plays a central role in the detoxification and elimination of a vast array of endogenous and exogenous compounds, including a significant proportion of therapeutic drugs. This process, catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes, involves the conjugation of glucuronic acid to a substrate, thereby increasing its water solubility and facilitating its excretion from the body. A thorough understanding of glucuronidation is paramount in drug discovery and development, as it profoundly influences a drug's pharmacokinetic profile, efficacy, and potential for drug-drug interactions. This guide provides a comprehensive overview of the core principles of glucuronidation, detailed experimental protocols for its study, and quantitative data to support preclinical and clinical research endeavors.

Introduction to Glucuronidation

Glucuronidation is a major pathway in Phase II metabolism, accounting for the conjugation of approximately 35% of all drugs.[1][2] The primary function of this process is to convert lipophilic compounds into more polar, water-soluble metabolites that can be readily eliminated from the body via urine or bile.[3][4] This biotransformation is crucial for the detoxification of xenobiotics (e.g., drugs, pollutants, and carcinogens) and the regulation of endogenous molecules such as bilirubin, steroid hormones, and bile acids.[3] The enzymes responsible for this reaction are the UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells, but are also found in other tissues including the intestine, kidneys, and brain.[3]

The overall reaction involves the transfer of a glucuronic acid moiety from the high-energy donor, uridine 5'-diphospho-glucuronic acid (UDPGA), to a substrate containing a suitable functional group (e.g., hydroxyl, carboxyl, amino, or thiol).[1][2] The resulting glucuronide conjugate is typically pharmacologically inactive and more readily excreted. However, some glucuronide metabolites can be biologically active or chemically reactive, leading to altered pharmacological effects or toxicity.[5][6]

The UDP-Glucuronosyltransferase (UGT) Superfamily

The UGT superfamily in humans is comprised of two main families, UGT1 and UGT2, which are further divided into subfamilies based on sequence homology.[1] There are over 20 known functional UGT isoforms in humans, each exhibiting distinct but often overlapping substrate specificities.[1] The major isoforms involved in drug metabolism include UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7.[7] Genetic polymorphisms in UGT genes can lead to significant inter-individual variability in drug metabolism, affecting both drug efficacy and the risk of adverse reactions.[8]

Quantitative Data: UGT Enzyme Kinetics

The efficiency of glucuronidation for a given substrate is determined by the kinetic parameters of the responsible UGT isoform(s), specifically the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These parameters are crucial for predicting a drug's metabolic clearance and potential for drug-drug interactions. The following tables summarize the kinetic parameters for the glucuronidation of selected substrates by major human UGT isoforms.

Table 1: Kinetic Parameters of UGT1A1 Substrates

| Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| Estradiol (3-O-glucuronidation) | 17 | 0.4 | [6] |

| Bilirubin | - | - | [2] |

| Ethinylestradiol | - | - | [9] |

| Buprenorphine | - | - | [9] |

Note: Some UGT1A1 substrates exhibit atypical, non-Michaelis-Menten kinetics, often fitting to the Hill equation.[6][9]

Table 2: Kinetic Parameters of UGT1A9 Substrates

| Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| Propofol | - | - | [9] |

| Glabrone | 16.6 | 382.3 | [10] |

| Mycophenolic acid | - | - | [11] |

| Fraxetin | - | - | [12] |

Table 3: Kinetic Parameters of UGT2B7 Substrates

| Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| Morphine (3-glucuronidation) | 2000 | 2.5 | [6] |

| Zidovudine (AZT) | - | - | [13] |

| Naloxone | - | - | [14] |

| Androstanediol | - | - | [9] |

Note: UGT2B7 often exhibits atypical kinetics, with some substrates showing autoactivation or requiring multisite kinetic models for accurate characterization.[13][15]

Experimental Protocols

A variety of in vitro assays are employed to characterize the glucuronidation of a drug candidate. These assays are essential for identifying the UGT isoforms involved in its metabolism (reaction phenotyping), determining its metabolic stability, and assessing its potential to inhibit UGT enzymes.

In Vitro Glucuronidation Assay Using Human Liver Microsomes (HLM)

This assay provides a general assessment of a compound's susceptibility to glucuronidation in a physiologically relevant system.

Methodology:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine the following reagents on ice:

-

Human Liver Microsomes (HLM) (final protein concentration typically 0.1-0.5 mg/mL)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

Magnesium chloride (MgCl2) (e.g., 10 mM)[16]

-

Alamethicin (a pore-forming peptide to disrupt microsomal latency, e.g., 25-50 µg/mg protein)[6][17]

-

Test compound (substrate) at various concentrations dissolved in a suitable solvent (e.g., DMSO, final concentration ≤ 1%).

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration and alamethicin pore formation.

-

Initiation of Reaction: Initiate the reaction by adding the cofactor, UDP-glucuronic acid (UDPGA) (e.g., 2.5-5 mM).[16][17]

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 0, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Terminate the reaction by adding a cold stop solution, such as acetonitrile or methanol, often containing an internal standard for analytical quantification.

-

Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the formation of the glucuronide metabolite using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][19]

UGT Reaction Phenotyping

This set of experiments aims to identify the specific UGT isoform(s) responsible for the glucuronidation of a test compound. Two primary approaches are used:

A. Recombinant Human UGT Enzymes:

Methodology:

-

Incubation Setup: Prepare separate incubations for each recombinant human UGT isoform to be tested (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15).[5][7]

-

Reaction Mixture: The reaction mixture is similar to the HLM assay but uses a specific recombinant UGT enzyme (e.g., 0.1 mg protein/mL) instead of HLM.[17]

-

Procedure: Follow the same pre-incubation, initiation, incubation, termination, and analysis steps as described for the HLM assay.

-

Data Interpretation: The formation of the glucuronide metabolite in the presence of a specific recombinant UGT indicates that the isoform is capable of metabolizing the test compound.

B. Chemical Inhibition Assay in HLM:

Methodology:

-

Incubation Setup: Perform incubations with HLM as described in section 4.1.

-

Inhibitor Addition: In separate incubations, include a known isoform-selective chemical inhibitor. A control incubation without the inhibitor must be run in parallel.

-

Procedure: Follow the same procedure as the standard HLM assay.

-

Data Interpretation: A significant decrease in the formation of the glucuronide metabolite in the presence of a specific inhibitor suggests the involvement of that particular UGT isoform in the metabolism of the test compound.[7]

UGT Inhibition Assay (IC50 Determination)

This assay determines the potential of a test compound to inhibit the activity of specific UGT isoforms, which is crucial for predicting drug-drug interactions.

Methodology:

-

Incubation Setup: Use either HLM or a specific recombinant UGT enzyme.

-

Reaction Mixture: The reaction mixture contains a probe substrate for the UGT isoform of interest at a concentration near its Km value, along with a range of concentrations of the test compound (the potential inhibitor).

-

Procedure: Follow the same pre-incubation, initiation, incubation, termination, and analysis steps as previously described.

-

Data Analysis: Measure the formation of the probe substrate's glucuronide metabolite at each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).[7][20]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows in the study of glucuronidation.

References

- 1. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucuronidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. plos.figshare.com [plos.figshare.com]

- 4. Serotonin (5-hydroxytryptamine) glucuronidation in vitro: assay development, human liver microsome activities and species differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reaction Phenotyping | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 6. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Glabrone as a specific UGT1A9 probe substrate and its application in discovering the inhibitor glycycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. UGT1A9 UDP glucuronosyltransferase family 1 member A9 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. Kinetic modeling of the interactions between 4-methylumbelliferone, 1-naphthol, and zidovudine glucuronidation by udp-glucuronosyltransferase 2B7 (UGT2B7) provides evidence for multiple substrate binding and effector sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro assay of six UDP-glucuronosyltransferase isoforms in human liver microsomes, using cocktails of probe substrates and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isoform selectivity and kinetics of morphine 3- and 6-glucuronidation by human udp-glucuronosyltransferases: evidence for atypical glucuronidation kinetics by UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. UGT Inhibition | Evotec [evotec.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Glucuronide Prodrugs Using 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucuronidation is a major phase II metabolic pathway in humans, rendering xenobiotics and endogenous compounds more water-soluble for efficient excretion. This biological process can be harnessed as a prodrug strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Glucuronide prodrugs are designed to be inactive systemically, thereby reducing off-target toxicity. Upon reaching the target site, such as a tumor microenvironment where the enzyme β-glucuronidase is often overexpressed, the glucuronide moiety is cleaved, releasing the active parent drug.[1][2][3] This targeted drug delivery approach can enhance therapeutic efficacy while minimizing side effects.[4][5]

1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid is a key starting material for the synthesis of these prodrugs. Its acetyl protecting groups prevent unwanted side reactions during the coupling of the drug molecule and can be readily removed in the final step of the synthesis. This document provides detailed application notes and experimental protocols for the synthesis of glucuronide prodrugs using this versatile reagent.

Advantages of Glucuronide Prodrugs

The conjugation of a glucuronic acid moiety to a parent drug offers several advantages:

-

Increased Water Solubility: The hydrophilic nature of glucuronic acid significantly enhances the aqueous solubility of poorly soluble drugs, facilitating their formulation and administration.[6][7] For instance, a glucuronide prodrug of paclitaxel was found to be over 50-fold more water-soluble than the parent drug.[8] Similarly, a camptothecin derivative's water solubility was increased by 4000-fold upon conversion to its glucuronide prodrug.[6]

-

Targeted Drug Delivery: The over-expression of β-glucuronidase in the tumor microenvironment allows for the selective release of the cytotoxic drug at the tumor site, minimizing systemic toxicity.[2][4]

-

Reduced Systemic Toxicity: By masking the active drug, the prodrug form typically exhibits significantly lower cytotoxicity than the parent compound. For example, glucuronide prodrugs of 9-aminocamptothecin were 20-80-fold less toxic than the parent drug to human tumor cell lines.[5][9] Another study showed that a glucuronide prodrug of a duocarmycin analogue was 1000–5000 times less cytotoxic than the parent drug.[10]

-

Improved Pharmacokinetics: The prodrug approach can alter the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, potentially leading to a more favorable therapeutic window.

General Synthesis Workflow

The synthesis of glucuronide prodrugs from 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid generally follows a two-step process:

-

Coupling Reaction: The protected glucuronic acid is coupled to the drug molecule containing a suitable functional group (e.g., hydroxyl, amino, or carboxyl).

-

Deprotection: The acetyl protecting groups on the glucuronic acid moiety are removed to yield the final, water-soluble prodrug.

Experimental Protocols

Preparation of Acetobromo-α-D-glucuronic Acid Methyl Ester

This activated glucuronyl donor is a common intermediate for Koenigs-Knorr glycosylation.

Materials:

-

Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate

-

33% HBr in acetic acid

-

Dichloromethane (DCM), anhydrous

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate (1.0 eq) in a minimal amount of anhydrous DCM at 0 °C in an ice bath.

-

Slowly add 33% HBr in acetic acid (2.0 eq) to the solution with stirring.

-

Allow the reaction to stir at 0 °C for 2 hours, then at room temperature for an additional 2 hours. Monitor the reaction progress by TLC.

-